1-[2-(Diphenylmethoxy)ethyl]piperazine
Overview
Description
Molecular Structure Analysis
The molecular structure of “1-[2-(Diphenylmethoxy)ethyl]piperazine” is not explicitly provided in the search results. The molecular weight of the compound is 296.41 .Physical and Chemical Properties Analysis
The physical form of “this compound” is oil . The compound has a molecular weight of 296.41 .Scientific Research Applications
Dopamine Receptor Interaction
1-[2-(Diphenylmethoxy)ethyl]piperazine shows significant interaction with dopamine receptors. Substituted derivatives of this compound have been tested for their affinity to specific dopamine binding sites in the rat corpus striatum, revealing potent displacing activity of [3H]dopamine from its binding sites. This interaction suggests relevance in understanding dopaminergic activity (Van der Zee & Hespe, 1985).
Potential in SPECT Imaging
The compound has potential applications in SPECT (Single Photon Emission Computed Tomography) imaging of dopamine reuptake sites. A novel 123I-labelled derivative of GBR12783, synthesized from this compound, demonstrated efficient synthesis and potential as a SPECT imaging agent (He, Lee, Weinberger, & Costa, 1993).
Therapeutic Agent Development
This chemical has been explored in the development of long-acting dopamine transporter ligands, potentially useful as therapeutic agents for cocaine abuse. Hydroxylated derivatives of this compound displayed significant enantioselectivity and affinity for dopamine transporters (Hsin et al., 2002).
Conformational Studies in Biologically Active Molecules
The structure and conformation of this compound derivatives have been studied to understand their interaction with biological receptors, particularly with regard to the conformation of the linking spacer in these molecules (Karolak‐Wojciechowska et al., 2003).
Development of Dopamine Uptake Inhibitors
Research has been conducted to develop potent and selective dopamine uptake inhibitors through modifications of the piperazine ring of this compound. These modifications have led to new ligands with high affinity and selectivity for the dopamine transporter (Matecka et al., 1996).
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 1-[2-(Diphenylmethoxy)ethyl]piperazine is the dopamine transporter (DAT) . The DAT is a membrane-spanning protein that pumps the neurotransmitter dopamine out of the synaptic cleft back into cytosol, from which other transporters sequester the neurotransmitter into vesicles for storage and later release .
Mode of Action
This compound interacts with the DAT by binding to it, thereby inhibiting the reuptake of dopamine . This results in an increase in the concentration of dopamine in the synaptic cleft, leading to prolonged and intensified signaling of dopamine receptors .
Pharmacokinetics
Given its structural similarity to other piperazine derivatives, it is likely to have good bioavailability and to be metabolized primarily in the liver .
Result of Action
The result of the action of this compound is an increase in dopaminergic signaling. This can lead to a variety of effects, depending on the specific dopaminergic pathways involved. For example, in the mesolimbic pathway, this could result in increased feelings of pleasure and reward .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the presence of other drugs or substances, the pH of the environment, and the individual’s metabolic rate . .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 1-[2-(Diphenylmethoxy)ethyl]piperazine are not fully understood. It is known that this compound can interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and can vary depending on the specific biochemical context .
Cellular Effects
It is likely that this compound can influence cell function in various ways, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is likely that the effects of this compound can change over time, potentially due to factors such as the compound’s stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
It is likely that the effects of this compound can vary with different dosages, potentially leading to threshold effects, as well as toxic or adverse effects at high doses .
Metabolic Pathways
It is likely that this compound can interact with various enzymes or cofactors, potentially leading to effects on metabolic flux or metabolite levels .
Transport and Distribution
It is likely that this compound can interact with various transporters or binding proteins, potentially leading to effects on its localization or accumulation .
Subcellular Localization
It is likely that this compound can be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Properties
IUPAC Name |
1-(2-benzhydryloxyethyl)piperazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O/c1-3-7-17(8-4-1)19(18-9-5-2-6-10-18)22-16-15-21-13-11-20-12-14-21/h1-10,19-20H,11-16H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBFDHHKTIBKZNR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CCOC(C2=CC=CC=C2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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